molecular formula C14H22N2 B13532133 1-(2,5-Dimethylphenethyl)piperazine

1-(2,5-Dimethylphenethyl)piperazine

Cat. No.: B13532133
M. Wt: 218.34 g/mol
InChI Key: RTWCATPNSSTXHY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenethyl)piperazine is a chemical compound with the molecular formula C14H22N2 and is a derivative of the piperazine class . Piperazines represent a significant category of organic compounds with a broad spectrum of applications in scientific research, particularly in medicinal chemistry and pharmacology . The piperazine ring is a common pharmacophore found in various biologically active molecules, and its derivatives are frequently investigated for their potential interactions with central nervous system targets and as key intermediates in synthetic organic chemistry . The structure of this compound, featuring a phenethyl group substituted with methyl moieties at the 2 and 5 positions, suggests potential for diverse research applications. Substituted piperazine derivatives are widely utilized as versatile building blocks in the design and synthesis of novel compounds for pharmaceutical research . Recent scientific literature highlights ongoing research into second-generation piperazine derivatives for advanced applications, underscoring the continued relevance of this chemical class in developing new therapeutic agents . Researchers value these compounds for their potential to yield insights into structure-activity relationships and to serve as precursors for more complex molecular architectures. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-[2-(2,5-dimethylphenyl)ethyl]piperazine

InChI

InChI=1S/C14H22N2/c1-12-3-4-13(2)14(11-12)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3

InChI Key

RTWCATPNSSTXHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCN2CCNCC2

Origin of Product

United States

Nomenclature, Chemical Classification, and Structural Attributes of 1 2,5 Dimethylphenethyl Piperazine

Systematic IUPAC Nomenclature

The systematic name for 1-(2,5-Dimethylphenethyl)piperazine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-[2-(2,5-dimethylphenyl)ethyl]piperazine . nist.gov This name precisely describes the molecular structure, indicating a piperazine (B1678402) ring substituted at one of its nitrogen atoms with a 2-(2,5-dimethylphenyl)ethyl group.

Chemical Abstracts Service (CAS) Registration and Indexing

This compound is uniquely identified in the Chemical Abstracts Service (CAS) registry with the CAS Number 1226234-87-2 . nih.gov This registration facilitates its unambiguous identification in chemical literature and databases. The compound is indexed under this number, which links to its molecular formula and other key identifiers.

Molecular Connectivity and Structural Isomerism Considerations

The molecular structure of this compound is characterized by a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. One of these nitrogen atoms is connected to a phenethyl group. This phenethyl group is, in turn, substituted on its phenyl ring with two methyl groups at the 2 and 5 positions.

The molecular formula of this compound is C14H22N2. nih.gov This formula allows for a number of structural isomers, which are compounds that have the same molecular formula but different structural arrangements. For instance, the methyl groups on the phenyl ring could be located at other positions, such as 2,3-, 2,4-, 2,6-, 3,4-, or 3,5-dimethylphenyl. Each of these would be a distinct structural isomer of 1-(dimethylphenethyl)piperazine. Furthermore, the ethyl linker could be attached to different positions on the piperazine ring if it were substituted, though in the parent piperazine, all secondary amine positions are equivalent until a substitution is made.

Classification within Piperazine Derivatives and Substituted Phenethylamines

This compound can be classified into two main chemical families: piperazine derivatives and substituted phenethylamines.

As a piperazine derivative , it belongs to a broad class of compounds that contain the piperazine core. biosynth.comcymitquimica.com The properties and applications of piperazine derivatives are largely influenced by the nature of the substituents on the nitrogen atoms. mdpi.com In this case, the N-phenethyl substituent is a key determinant of its chemical character. The synthesis of N-substituted piperazines is a significant area of research, with various methods developed for their preparation. sigmaaldrich.comnih.gov

Concurrently, this compound is also a substituted phenethylamine (B48288) . sigmaaldrich.com This classification arises from the phenethylamine moiety within its structure, which consists of a phenyl ring connected to an amino group via a two-carbon chain. In this compound, the amino group is part of the piperazine ring. The phenyl ring is substituted with two methyl groups, making it a dimethyl-substituted phenethylamine. Substituted phenethylamines are a diverse class of compounds with a wide range of applications.

Topological Descriptors and Physicochemical In Silico Prediction

In silico methods, which utilize computational models, are valuable for predicting the physicochemical properties of chemical compounds. cymitquimica.comcsu.edu.au These predictions are based on the molecule's structure and can provide insights into its behavior. For this compound, several key descriptors can be predicted.

One important descriptor is the Topological Polar Surface Area (TPSA) , which is the sum of the surfaces of polar atoms in a molecule. TPSA is a useful parameter for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. researchgate.netresearchgate.net Molecules with a lower TPSA generally exhibit better membrane permeability.

Other predicted physicochemical properties are summarized in the table below. These values are computationally estimated and provide a preliminary assessment of the compound's characteristics.

PropertyPredicted Value
Molecular Weight 218.34 g/mol
Molecular Formula C14H22N2
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 218.178299 g/mol
Monoisotopic Mass 218.178299 g/mol
Topological Polar Surface Area 15.27 Ų
Heavy Atom Count 16
Complexity 199

This data is computationally generated and may not reflect experimentally determined values.

Synthetic Methodologies and Precursor Chemistry for 1 2,5 Dimethylphenethyl Piperazine

Strategies for Piperazine (B1678402) Ring Functionalization

The functionalization of the piperazine ring is a critical aspect of synthesizing 1-(2,5-dimethylphenethyl)piperazine. The piperazine scaffold presents two secondary amine groups, creating the potential for mono- or di-substitution. researchgate.net Achieving selective mono-N-alkylation is a common challenge.

One effective strategy to control selectivity involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms. This allows for the selective alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-substituted product. researchgate.net Another approach is the in-situ formation of a monopiperazinium salt, which deactivates one nitrogen atom towards alkylation, thereby favoring mono-substitution. nih.gov This method offers a more direct route, avoiding the additional steps of protection and deprotection. nih.gov

Furthermore, palladium-catalyzed reactions have emerged as powerful tools for piperazine functionalization, allowing for the modular construction of complex piperazine derivatives with high control over stereochemistry and regiochemistry. nih.govacs.org These methods often involve the coupling of a suitably substituted diamine with a bifunctional electrophile. acs.org

Synthesis of the 2,5-Dimethylphenethyl Moiety

The synthesis of the 2,5-dimethylphenethyl group, which is subsequently attached to the piperazine ring, typically starts from p-xylene (B151628). A common route involves the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride to produce 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate can then be further transformed into key precursors for the final coupling reaction.

One such precursor is (2,5-dimethylphenyl)acetaldehyde . This can be synthesized from 2,5-dimethylphenylacetic acid, which itself can be obtained from the aforementioned ketone through a rearrangement and hydrolysis sequence. The aldehyde is a crucial component for direct reductive amination protocols.

Another key precursor is 2-(2,5-dimethylphenyl)ethyl bromide , a halogenated derivative that is ideal for N-alkylation approaches. This can be prepared from the corresponding alcohol, 2-(2,5-dimethylphenyl)ethanol, which in turn can be synthesized by the reduction of 2,5-dimethylphenylacetic acid or its esters. A general method for preparing benzylic bromides involves the bromination of the corresponding methyl-substituted arene with N-bromosuccinimide (NBS), followed by selective debromination. mdpi.com

Direct Reductive Amination Protocols

Direct reductive amination is a highly efficient one-pot method for the synthesis of this compound. researchgate.net This reaction involves the condensation of piperazine with (2,5-dimethylphenyl)acetaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. researchgate.net

Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option. researchgate.net Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. researchgate.net For instance, iridium complexes have been shown to be effective catalysts for transfer hydrogenation in reductive amination reactions. liv.ac.uknih.gov Continuous-flow hydrogenation offers a scalable and safe alternative to traditional batch processes for reductive amination. researchgate.net

AldehydeAmineReducing Agent/CatalystSolventTemperatureYieldReference
(2,5-Dimethylphenyl)acetaldehydePiperazineNaBH(OAc)₃1,2-DichloroethaneRoom TemperatureGood researchgate.net (Analogous)
Aromatic AldehydesPrimary/Secondary AminesCo-containing composites/H₂Methanol100-150°C72-96% researchgate.net (Analogous)
Ketones/AldehydesAmines[Cp*IrCl(Tsdpen-H)]/HCOOH/Et₃NMethanol40°CHigh liv.ac.uk (Analogous)

N-Alkylation Approaches Utilizing Halogenated Precursors

N-alkylation of piperazine with a suitable halogenated precursor, such as 2-(2,5-dimethylphenyl)ethyl bromide, provides another direct route to the target compound. This reaction is a nucleophilic substitution where the secondary amine of piperazine attacks the electrophilic carbon of the alkyl halide.

To favor mono-alkylation over di-alkylation, an excess of piperazine is often used. researchgate.net Alternatively, as mentioned earlier, protecting one of the piperazine nitrogens or using a monopiperazinium salt can ensure selective mono-N-alkylation. researchgate.netnih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net The use of a non-nucleophilic base is important to avoid side reactions. mdpi.com

Alkylating AgentAmineBaseSolventTemperatureYieldReference
2-(2,5-Dimethylphenyl)ethyl bromidePiperazine (excess)K₂CO₃AcetonitrileRefluxGood researchgate.net (Analogous)
Alkyl HalidesN-AcetylpiperazineK₂CO₃DMFReflux88% (for n-butyl) researchgate.net (Analogous)
Alkyl IodidePiperazineCu(II)/Ag(I) on resinMethanolRoom Temp.High researchgate.net (Analogous)

Multi-Step Convergent Synthetic Routes

One convergent approach involves the synthesis of a substituted ethylenediamine (B42938) derivative which is then cyclized with a suitable dielectrophile to form the piperazine ring. nih.gov Palladium-catalyzed methods are particularly well-suited for such cyclization reactions, allowing for the modular assembly of highly substituted piperazines. acs.org For instance, a palladium-catalyzed decarboxylative cyclization of a propargyl carbonate with a bis-nitrogen nucleophile can provide a rapid entry to the piperazine core. acs.org

Optimization of Reaction Conditions and Catalyst Selection

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and catalyst.

For reductive amination , the choice of reducing agent and catalyst is critical. While borohydride (B1222165) reagents are common, catalytic transfer hydrogenation using catalysts like iridium or ruthenium complexes with a hydrogen donor such as formic acid can offer high efficiency and selectivity. liv.ac.uknih.gov The pH of the reaction medium can also significantly impact the rate and selectivity of reductive amination. nih.gov

In N-alkylation reactions , the base plays a crucial role in scavenging the acid produced and promoting the reaction. Inorganic bases like potassium carbonate are commonly used. The solvent choice can also influence the reaction rate and selectivity.

For palladium-catalyzed syntheses , the selection of the palladium precursor and the phosphine (B1218219) ligand is critical for achieving high catalytic activity and selectivity. nih.govmdpi.com Optimization of the catalyst loading, temperature, and reaction time is necessary to ensure efficient conversion and minimize side product formation. nih.gov

Yield and Purity Considerations in Large-Scale Synthesis

Transitioning the synthesis of this compound to a large scale introduces several challenges related to yield, purity, and process safety. The formation of the N,N'-dialkylated byproduct is a major concern in N-alkylation routes, which complicates purification and reduces the yield of the desired mono-substituted product. google.com Utilizing strategies like the use of a large excess of piperazine or a protecting group becomes even more critical on an industrial scale to ensure high purity of the final product. mdpi.com

Purification of the final product on a large scale often involves crystallization or distillation. The choice of solvent for crystallization is crucial for obtaining a high yield of a pure product. The physical properties of the compound, such as its boiling point and solubility, will dictate the most suitable purification method.

For large-scale reductive amination, continuous-flow hydrogenation offers significant advantages in terms of safety, scalability, and process control compared to batch reactions. researchgate.net The use of heterogeneous catalysts that can be easily recovered and reused is also a key consideration for industrial applications to improve the economic and environmental footprint of the process. researchgate.net

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance the sustainability of chemical processes. The design of a synthetic route for this compound can be evaluated against these principles, focusing on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.

Several potential synthetic strategies for this compound are considered below, with an analysis of their green chemistry credentials. The primary precursor for these routes is envisioned to be 2',5'-dimethylacetophenone (B146730), a readily available starting material. rsc.orgrsc.orgnist.govnih.govnist.gov

Route A: Two-Step Synthesis via Reductive Amination of an Intermediate Aldehyde

This route involves the initial conversion of 2',5'-dimethylacetophenone to 2,5-dimethylphenylacetaldehyde, followed by reductive amination with piperazine.

Step 1: Synthesis of 2,5-dimethylphenylacetaldehyde. This transformation can be achieved through various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis, or via homologation of the corresponding benzyl (B1604629) halide. These classical methods often involve harsh reagents and produce significant waste. A greener alternative could involve the catalytic oxidation of 2,5-dimethoxystyrene, though this adds steps to the precursor synthesis.

Step 2: Reductive Amination. The resulting aldehyde can then undergo reductive amination with piperazine. Catalytic reductive amination using molecular hydrogen is a highly attractive green method. rsc.orgresearchgate.netnih.gov This approach utilizes a catalyst, often a heterogeneous noble metal catalyst (e.g., Pd/C) or a non-precious metal catalyst (e.g., copper-based), with hydrogen gas as the reductant. rsc.orgnih.gov The primary byproduct of this reaction is water, leading to a high atom economy.

Green Chemistry Analysis of Route A:

Green Chemistry PrincipleAnalysis
Prevention The generation of waste is significant in the classical synthesis of the aldehyde intermediate. Catalytic methods for both steps would improve this.
Atom Economy The reductive amination step has a high atom economy. The overall atom economy of the route depends heavily on the efficiency of the aldehyde synthesis.
Less Hazardous Chemical Syntheses The use of molecular hydrogen in the second step is preferable to metal hydrides. The synthesis of the aldehyde might involve hazardous reagents.
Designing Safer Chemicals The final product's properties are inherent, but the synthetic process can be designed to minimize exposure to hazardous intermediates.
Safer Solvents and Auxiliaries The choice of solvent is critical. Green solvents like ethanol (B145695) or even water could potentially be used for the reductive amination, depending on catalyst compatibility. mdpi.com
Design for Energy Efficiency Catalytic reactions often proceed at lower temperatures and pressures compared to stoichiometric reactions, improving energy efficiency.
Use of Renewable Feedstocks The precursors are derived from petrochemical sources.
Reduce Derivatives This route involves an intermediate, which could potentially be avoided in a one-pot reaction.
Catalysis The use of heterogeneous catalysts is a key green aspect, allowing for easier separation and potential recycling. nih.gov
Design for Degradation The biodegradability of the final product is not directly addressed by the synthetic route.
Real-time analysis for Pollution Prevention In-process monitoring can be implemented to optimize reaction conditions and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention The use of high-pressure hydrogen gas requires careful engineering controls to ensure safety.

Route B: Direct Reductive Amination of 2',5'-Dimethylacetophenone

A more direct and potentially greener approach is the direct reductive amination of 2',5'-dimethylacetophenone with piperazine. rsc.orgresearchgate.netnih.gov This one-pot reaction would combine the ketone, the amine, and a reducing agent in the presence of a catalyst.

Green Chemistry Analysis of Route B:

Green Chemistry PrincipleAnalysis
Prevention This route has the potential for significantly less waste as it is a one-pot reaction, avoiding the isolation of intermediates.
Atom Economy The atom economy is inherently higher than a multi-step synthesis.
Less Hazardous Chemical Syntheses The use of molecular hydrogen with a suitable catalyst is the greenest reduction method. rsc.orgnih.gov
Designing Safer Chemicals As with Route A, the focus is on the process.
Safer Solvents and Auxiliaries Methanol or ethanol are common solvents for this type of reaction. nih.gov The use of greener solvents should be prioritized.
Design for Energy Efficiency Catalytic conditions can be optimized for lower energy consumption.
Use of Renewable Feedstocks Precursors are from petrochemical sources.
Reduce Derivatives This route avoids the formation and isolation of an intermediate aldehyde, a significant advantage.
Catalysis Heterogeneous catalysts are preferred for ease of separation and reuse. nih.gov
Design for Degradation Not directly addressed by the synthetic route.
Real-time analysis for Pollution Prevention Process analytical technology can be applied to monitor the reaction progress.
Inherently Safer Chemistry for Accident Prevention Handling of hydrogen gas requires appropriate safety measures.

Route C: Synthesis via 2,5-Dimethylphenethyl Halide

This traditional two-step method involves the reduction of 2',5'-dimethylacetophenone to 1-(2,5-dimethylphenyl)ethanol, followed by conversion to the corresponding halide (e.g., bromide or chloride), and subsequent nucleophilic substitution with piperazine.

Step 1: Reduction of the Ketone. The ketone can be reduced to the alcohol using various reducing agents. Green options include catalytic hydrogenation or transfer hydrogenation.

Step 2: Halogenation. The alcohol is then converted to a halide, often using reagents like PBr₃ or SOCl₂. These reagents generate significant inorganic waste.

Step 3: Nucleophilic Substitution. The halide is then reacted with piperazine. This reaction often requires a base to neutralize the formed hydrohalic acid and can lead to the formation of dialkylated byproducts. researchgate.net

Green Chemistry Analysis of Route C:

Green Chemistry PrincipleAnalysis
Prevention This route generates significant waste, particularly in the halogenation step.
Atom Economy The atom economy is poor due to the use of stoichiometric halogenating agents and the formation of salt byproducts.
Less Hazardous Chemical Syntheses Reagents like PBr₃ and SOCl₂ are hazardous.
Designing Safer Chemicals The focus is on the process.
Safer Solvents and Auxiliaries Solvents like dichloromethane (B109758) or toluene (B28343) are often used, which are not considered green.
Design for Energy Efficiency The reactions may require heating, increasing energy consumption.
Use of Renewable Feedstocks Precursors are from petrochemical sources.
Reduce Derivatives This is a multi-step process with isolated intermediates.
Catalysis While the initial reduction can be catalytic, the subsequent steps are often stoichiometric.
Design for Degradation Not directly addressed by the synthetic route.
Real-time analysis for Pollution Prevention Can be applied but does not mitigate the inherent wastefulness of the route.
Inherently Safer Chemistry for Accident Prevention The use of corrosive and reactive halogenating agents poses safety risks.

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of the proposed synthetic routes based on key green chemistry metrics.

Synthetic RouteKey Advantages (Green Perspective)Key Disadvantages (Green Perspective)
A: Via Aldehyde High atom economy in the amination step; potential for catalytic processes.Multi-step process; potentially hazardous reagents for aldehyde synthesis; generation of waste in the first step.
B: Direct Amination One-pot reaction; high atom economy; reduced waste.Requires a highly selective catalyst to avoid side reactions; may require high-pressure hydrogenation.
C: Via Halide Utilizes well-established, classical reactions.Poor atom economy; use of hazardous reagents; significant waste generation; potential for byproduct formation.

Based on this analysis, Route B, the direct reductive amination of 2',5'-dimethylacetophenone with piperazine using catalytic hydrogenation, represents the most promising approach from a green chemistry standpoint. It offers the highest potential for atom economy and waste prevention by minimizing the number of synthetic steps. The development of an efficient and recyclable catalyst for this transformation would be a key factor in realizing a truly green synthesis of this compound.

Structural Analogs, Homologs, and Derivatization Strategies Based on 1 2,5 Dimethylphenethyl Piperazine Scaffold

Systematic Modification of the Phenethyl Substituent

The phenethyl moiety of 1-(2,5-dimethylphenethyl)piperazine offers a rich canvas for structural modification. Alterations to the alkyl chain and the aromatic ring can profoundly influence the compound's physicochemical properties and its interaction with biological targets.

Variation of Alkyl Chain Length

ModificationResulting Compound StructureRationale for Investigation
Chain Shortening (n=1) 1-(2,5-Dimethylbenzyl)piperazineTo assess the impact of reduced flexibility and a more rigid orientation of the phenyl and piperazine (B1678402) rings.
Chain Lengthening (n=3) 1-(3-(2,5-Dimethylphenyl)propyl)piperazineTo explore the effects of increased conformational flexibility and the potential to access different binding pockets.
Chain Lengthening (n=4) 1-(4-(2,5-Dimethylphenyl)butyl)piperazineTo further investigate the influence of a longer, more flexible linker on biological activity.

Positional and Substituent Isomerism on the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of a molecule's electronic and steric properties. Investigating positional isomers of the methyl groups and introducing a variety of other substituents can significantly alter the compound's activity and selectivity.

Positional Isomers: Moving the methyl groups to different positions on the phenyl ring can drastically alter the molecule's shape and how it interacts with a target. For example, shifting from a 2,5-dimethyl substitution to a 3,4- or 2,6-dimethyl pattern would create distinct isomers with potentially different biological profiles.

Substituent Isomerism: Replacing the methyl groups with other functionalities allows for a systematic exploration of the effects of electronics and sterics.

Substituent (Position)Resulting Compound StructureRationale for Investigation
Electron-donating (e.g., -OCH₃ at 2,5) 1-(2,5-Dimethoxyphenethyl)piperazineTo evaluate the impact of increased electron density on the phenyl ring.
Electron-withdrawing (e.g., -Cl at 2,5) 1-(2,5-Dichlorophenethyl)piperazineTo assess the effect of reduced electron density and the introduction of halogens.
Hydrogen bond donors/acceptors (e.g., -OH at 2,5) 1-(2,5-Dihydroxyphenethyl)piperazineTo explore the potential for hydrogen bonding interactions with a biological target.
Bulky groups (e.g., -t-butyl at 2,5) 1-(2,5-Di-tert-butylphenethyl)piperazineTo investigate the steric tolerance of the binding site.

This table illustrates potential analogs for SAR studies. Specific experimental data for these derivatives of this compound were not found in the reviewed literature.

Introduction of Heteroatoms into the Side Chain

The incorporation of heteroatoms such as oxygen or nitrogen into the ethyl side chain can introduce polarity, hydrogen bonding capabilities, and alter the metabolic stability of the molecule.

ModificationResulting Compound StructureRationale for Investigation
Ether Linkage 1-(2-(2,5-Dimethylphenoxy)ethyl)piperazineTo introduce a more polar and flexible linkage compared to the all-carbon chain.
Amine Linkage 1-(2-(2,5-Dimethylphenylamino)ethyl)piperazineTo introduce hydrogen bonding capacity and a potential site for further derivatization.
Hydroxylation 1-(1-Hydroxy-2-(2,5-dimethylphenyl)ethyl)piperazineTo introduce a chiral center and a hydrogen bonding group, potentially leading to stereospecific interactions.

This table provides examples of potential heteroatom-containing analogs. Direct experimental synthesis and evaluation of these specific derivatives of this compound are not widely reported.

Modifications to the Piperazine Ring System

The piperazine ring itself is a versatile scaffold that can be readily modified at the unsubstituted nitrogen atom or on the ring carbons.

N-Substitution at the Unsubstituted Nitrogen Atom

The secondary amine of the piperazine ring is a common site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's properties.

Substituent (at N4)Resulting Compound StructureRationale for Investigation
Small Alkyl (e.g., -CH₃) 1-(2,5-Dimethylphenethyl)-4-methylpiperazineTo assess the impact of a small, lipophilic group on potency and selectivity.
Aryl (e.g., -Phenyl) 1-(2,5-Dimethylphenethyl)-4-phenylpiperazineTo introduce aromatic interactions and explore potential for pi-stacking.
Acyl (e.g., -C(O)CH₃) 1-(4-(2,5-Dimethylphenethyl)piperazin-1-yl)ethan-1-oneTo introduce a hydrogen bond acceptor and alter the basicity of the piperazine nitrogen.
Bulky Alkyl (e.g., -Cyclohexyl) 1-Cyclohexyl-4-(2,5-dimethylphenethyl)piperazineTo investigate the steric requirements at the N4 position.

This table outlines common N-substitution strategies. While these are standard modifications for piperazine-containing compounds, specific studies on these derivatives of this compound were not identified in the searched literature.

Incorporation of Ring Substituents

Introducing substituents directly onto the carbon atoms of the piperazine ring can create stereocenters and influence the ring's conformation, which can have a significant impact on biological activity.

SubstituentResulting Compound StructureRationale for Investigation
Methyl at C2 1-(2,5-Dimethylphenethyl)-2-methylpiperazineTo introduce a chiral center and explore stereospecific interactions.
Dimethyl at C2, C6 (cis or trans) 1-(2,5-Dimethylphenethyl)-2,6-dimethylpiperazineTo create conformationally restricted analogs and investigate the impact of stereoisomerism.
Gem-dimethyl at C2 1-(2,5-Dimethylphenethyl)-2,2-dimethylpiperazineTo introduce steric bulk adjacent to the nitrogen atoms.

This table presents potential ring-substituted analogs. The synthesis and evaluation of these specific derivatives of this compound are not detailed in the available scientific literature.

Design and Synthesis of Conformationally Restricted Analogs

The concept of conformational restriction is a powerful tool in medicinal chemistry to enhance the affinity and selectivity of a ligand for its target receptor. By locking the molecule into a specific, biologically active conformation, it is possible to reduce the entropic penalty upon binding and minimize off-target effects. For the this compound scaffold, conformational restriction can be achieved by introducing rigid structural elements.

One common strategy involves the incorporation of the piperazine ring into a bicyclic or polycyclic system. This can be accomplished through the synthesis of piperazine-fused heterocycles. For example, the piperazine ring can be fused with another ring system to create a more rigid structure, thereby limiting the number of accessible conformations.

Another approach is the introduction of steric hindrance to restrict rotation around key single bonds. For the this compound core, this could involve the strategic placement of bulky substituents on the piperazine ring or the phenethyl moiety. The goal of these modifications is to favor a particular spatial arrangement of the pharmacophoric groups that is optimal for receptor binding. The impact of such structural modifications on the flexibility of piperazine derivatives has been shown to be a critical factor in their biological activity.

The synthesis of such conformationally restricted analogs often requires multi-step synthetic routes. These routes may involve the construction of the rigid core structure followed by the attachment of the 2,5-dimethylphenethyl group, or the modification of the parent this compound molecule to introduce the desired conformational constraints.

Development of Probes for Receptor Mapping Studies

Molecular probes derived from the this compound scaffold are essential tools for elucidating the structure and function of their target receptors. These probes are designed to interact with the receptor in a specific and detectable manner, providing valuable information about the binding site and the conformational changes that occur upon ligand binding.

The design of such probes often involves the incorporation of a reporter group, such as a fluorescent dye or a photoaffinity label, onto the this compound core. The position of the reporter group is critical to ensure that it does not interfere with receptor binding while still being able to provide a detectable signal. Structure-activity relationship (SAR) studies of related piperazine derivatives can guide the selection of appropriate attachment points. For instance, SAR studies on pyridyl-piperazinyl-piperidine derivatives highlighted the significant impact of substitution on the piperazine ring on receptor affinity, suggesting that this position could be a candidate for linker attachment. nih.gov

The synthesis of these probes requires careful chemical strategies to selectively introduce the reporter group. This may involve the use of protecting groups to mask reactive functionalities on the this compound molecule while the reporter group is being attached. The resulting probes can then be used in a variety of in vitro and in vivo experiments to map the receptor binding pocket and study receptor dynamics.

Radiolabeling Strategies for Ligand Binding and Distribution Studies (e.g., [3H], [11C])

Radiolabeling the this compound scaffold with isotopes such as tritium (B154650) ([³H]) or carbon-11 (B1219553) ([¹¹C]) allows for quantitative in vitro binding assays and in vivo imaging studies, such as Positron Emission Tomography (PET). These techniques are invaluable for determining the affinity of the ligand for its receptor and for visualizing its distribution in living organisms.

For the introduction of a tritium label, a common method is the catalytic reduction of a suitable precursor, such as a dehydro or halogenated derivative of this compound, with tritium gas. This approach can provide high specific activity radioligands that are ideal for in vitro binding studies.

For PET imaging, the short-lived positron-emitting isotope carbon-11 is often used. The synthesis of [¹¹C]-labeled this compound would typically involve the reaction of a precursor molecule with a small, reactive [¹¹C]-labeled synthon, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. The position of the radiolabel is crucial and is often placed on a methyl group or other accessible position on the piperazine ring or its substituents. The radiosynthesis must be rapid and efficient due to the short half-life of carbon-11 (20.4 minutes).

Analytical Characterization and Quantitative Methodologies for 1 2,5 Dimethylphenethyl Piperazine

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 1-(2,5-Dimethylphenethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl group, the methylene (B1212753) protons of the phenethyl and piperazine (B1678402) moieties, and the methyl protons. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-7.2 ppm. The protons of the two methyl groups on the benzene (B151609) ring would likely produce a singlet around δ 2.3 ppm. The methylene protons of the ethyl chain and the piperazine ring would exhibit complex splitting patterns in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct peaks for each unique carbon atom. The aromatic carbons would resonate in the δ 120-140 ppm region, while the aliphatic carbons of the phenethyl and piperazine groups would appear at higher field strengths. The methyl carbons would be expected to have a chemical shift around δ 20 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.2 (multiplet)125 - 135
Aromatic C (quaternary)-130 - 140
Ar-CH₃~2.3 (singlet)~20
Ar-CH₂-2.6 - 2.8 (triplet)30 - 40
-CH₂-N2.5 - 2.7 (multiplet)50 - 60
Piperazine CH₂2.4 - 2.9 (multiplet)45 - 55

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): In the range of 2800-3000 cm⁻¹. researchgate.net

C-N stretching: Typically observed in the region of 1000-1200 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

N-H stretching (if secondary amine is present): A band in the 3300-3500 cm⁻¹ region, though in this tertiary amine, this would be absent unless protonated. niscpr.res.in

Studies on similar piperazine derivatives show characteristic peaks for C-H and C-N stretching, which would be anticipated in the spectrum of the title compound. researchgate.netbas.bg

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2800 - 3000Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1000 - 1200Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the dimethylphenyl chromophore. Aromatic systems typically exhibit characteristic absorption bands in the UV region. It is expected that the compound will show absorption maxima (λ_max) around 260-270 nm, which is characteristic of substituted benzene rings. The piperazine moiety itself does not significantly absorb in the near-UV region. The specific absorption maxima and molar absorptivity would be influenced by the solvent polarity. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₄H₂₂N₂). The calculated exact mass of this compound is 218.1783. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to produce a series of product ions. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

The fragmentation of piperazine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atoms. researchgate.net For this compound, characteristic fragmentation pathways are expected to involve:

Cleavage of the C-C bond between the piperazine ring and the ethyl bridge: This would lead to the formation of a fragment ion corresponding to the piperazine ring and a fragment corresponding to the 2,5-dimethylphenethyl cation.

Fragmentation of the piperazine ring: The piperazine ring itself can undergo characteristic cleavages.

Loss of the dimethylphenyl group: Cleavage of the benzylic C-C bond could result in a fragment ion corresponding to the piperazine-ethyl moiety.

A detailed analysis of the MS/MS spectrum would allow for the reconstruction of the molecule's structure by piecing together the observed fragments. The fragmentation patterns of ketamine analogues, which share some structural similarities, often involve α-cleavage of a carbon-carbon bond in a cyclic moiety. nih.gov

Interactive Data Table: Plausible Mass Fragments in the MS/MS Spectrum of this compound

Plausible Fragment Proposed Structure m/z (Monoisotopic)
[M+H]⁺C₁₄H₂₃N₂⁺219.1856
[C₉H₁₁]⁺2,5-Dimethylbenzyl cation119.0855
[C₁₀H₁₃]⁺2,5-Dimethylphenethyl cation133.1012
[C₅H₁₁N₂]⁺Piperazin-1-ylethyl cation99.0917
[C₄H₉N₂]⁺Piperazin-1-yl cation85.0760

Note: These are plausible fragments and their relative abundances would depend on the collision energy used in the MS/MS experiment.

Chromatographic Separation and Quantification Techniques

The separation and quantification of this compound rely on advanced chromatographic methods. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis, whether for qualitative identification or precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of piperazine derivatives. Due to the presence of a chromophore in the this compound molecule, HPLC coupled with an ultraviolet (UV) detector is a viable analytical approach. For piperazine compounds that lack a UV-absorbing moiety, derivatization is often necessary. jocpr.com For instance, a method involving derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) has been developed to allow for UV detection of piperazine at low levels. jocpr.com

While reversed-phase HPLC is a common approach, piperazine and its derivatives can be challenging to retain on standard C18 columns, sometimes eluting at the dead time. researchgate.netresearchgate.net Method development may involve exploring different column chemistries, such as hydrophilic interaction chromatography (HILIC) on a cyanopropyl (CN) bonded stationary phase, or using ion-pair reagents in the mobile phase to improve retention and peak shape. researchgate.netresearchgate.net A qualitative HPLC method suggested for general screening of piperazines utilizes a mobile phase of 20 mM HCl in a methanol:water solution. unodc.org

Table 1: Example HPLC Conditions for Piperazine Analysis

Parameter Condition Source
Column Chiralpak IC jocpr.com
Mobile Phase Acetonitrile (B52724), methanol, and DEA (90:10:0.1 v/v/v) jocpr.com
Flow Rate 1.0 ml/min jocpr.com
Detector UV at 340 nm (post-derivatization) jocpr.com

| Column Temp. | 35°C | jocpr.com |

Note: This table represents conditions developed for a derivatized piperazine and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific method for the identification and quantification of piperazine derivatives, including this compound. unodc.org The United Nations Office on Drugs and Crime (UNODC) recommends a GC-MS method for the analysis of a wide range of piperazines in seized materials. This technique provides highly specific spectral data that can confirm the identity of individual compounds even in complex mixtures. unodc.org

The typical GC-MS method involves injecting the sample extract into the gas chromatograph, where it is vaporized. The compounds are then separated based on their boiling points and interaction with the capillary column (e.g., a 5% phenyl/95% dimethylpolysiloxane column like a DB-5ms). unodc.orgscholars.direct Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification.

Table 2: Recommended GC-MS Method Parameters for Piperazine Analysis

Parameter Condition Source
Column 5% phenyl/95% dimethylpolysiloxane (30 m x 0.25 mm x 0.25 µm) unodc.orgscholars.direct
Injector Temp. 250°C scholars.direct
Oven Program Initial 100°C (hold 5 min), ramp at 10°C/min to 290°C (hold 20 min) unodc.org
Carrier Gas Helium hakon-art.com
Injection Mode Splitless scholars.direct

| Detector | Mass Spectrometer (MS) | unodc.orgscholars.direct |

For the analysis of this compound in complex biological matrices such as plasma and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. nih.govnih.gov This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS bioanalytical method, a simple sample preparation step, such as protein precipitation with acetonitrile, is often sufficient. nih.gov The separation is commonly achieved on a reversed-phase C18 column. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. This provides excellent specificity, minimizing interference from other components in the biological matrix. nih.gov LC-MS/MS methods have been successfully developed and validated for various piperazine derivatives in rat plasma, demonstrating their suitability for pharmacokinetic studies. nih.govnih.gov

Method Validation for Quantitative Analysis in Research Matrices

To ensure that a quantitative analytical method is reliable, accurate, and reproducible, it must be thoroughly validated. The validation process assesses several key performance characteristics as outlined by international guidelines.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In MS-based methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples. hakon-art.com

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. It is evaluated by analyzing a series of standards over a defined concentration range. The relationship is typically expressed by the coefficient of determination (R²), which should ideally be greater than 0.99. scholars.directnih.gov For example, a validated GC-MS method for other piperazines demonstrated linearity over a concentration range of 0.016 to 10 µg/mL in plasma and urine. scholars.directscholars.direct

Accuracy refers to the closeness of the measured value to the true value. It is determined by spiking blank matrix with known concentrations of the analyte (typically at low, medium, and high concentrations) and calculating the percent recovery. The percentage recovery should be within acceptable limits, often ±15% of the nominal value (or ±20% at the lower limit of quantification). jocpr.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day and inter-day precision are assessed, with acceptance criteria typically set at an RSD of ≤15%. hakon-art.com

Table 3: Example Method Validation Parameters for Piperazine Derivatives

Parameter Matrix Validation Result Source
Linearity (R²) Plasma > 0.99 (0.2–500 ng/mL) nih.gov
Accuracy (%RE) Plasma -9.78% to -0.58% nih.gov
Precision (%RSD) Plasma 3.44% to 13.15% nih.gov

| Recovery | Plasma | 79% to 96% | scholars.directscholars.direct |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. jocpr.com

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is frequently established at a signal-to-noise ratio of 10:1. jocpr.com The precision at the LOQ should typically be within 20% RSD. hakon-art.com

Validated methods for piperazine derivatives have achieved low LOQs, demonstrating the high sensitivity of modern analytical instrumentation.

Table 4: Reported LOD and LOQ for Piperazine Derivatives in Various Matrices

Compound(s) Matrix LOD LOQ Method Source
BZP & TFMPP Plasma 0.004 µg/mL 0.016 µg/mL GC-MS scholars.directscholars.direct
BZP & TFMPP Urine 0.002 µg/mL 0.008 µg/mL GC-MS scholars.directscholars.direct
Piperazine API 30 ppm (0.03 µg/mL) 90 ppm (0.09 µg/mL) HPLC-UV jocpr.com
Piperazine - 0.4 µg/kg 1.0 µg/kg HPLC-MS researchgate.net

Applications in Monitoring Synthetic Reactions and Purification Processes

The synthesis of this compound involves the formation of key chemical bonds and the potential for side-products and impurities. Therefore, diligent monitoring of the reaction progress and the effectiveness of purification steps is essential to ensure the quality and purity of the final compound. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

During the synthesis, Thin-Layer Chromatography (TLC) can offer a rapid and cost-effective means to monitor the consumption of starting materials and the formation of the desired product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the relative retention factors (Rf) of the reactants and products can be visualized, providing a qualitative assessment of the reaction's progression.

For more detailed analysis and to assess the purity of the isolated product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. unodc.orgresearchgate.net HPLC, particularly in reverse-phase mode, can separate this compound from its precursors and potential impurities with high resolution. A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile or methanol, often run in a gradient mode to ensure the elution of all components. youtube.com Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule allows for UV absorbance.

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like many piperazine derivatives. researchgate.netnih.gov It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The compound would be identified by its characteristic retention time and its mass spectrum, which shows the molecular ion peak and specific fragmentation patterns. researchgate.net The purity can be estimated by comparing the peak area of the main compound to the total area of all detected peaks.

The structural confirmation of the synthesized this compound is unequivocally achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govnih.gov ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. nih.govnih.gov IR spectroscopy helps to identify the functional groups present in the molecule. nih.gov

A hypothetical set of parameters for monitoring the synthesis and purification of this compound using HPLC and GC-MS is presented in the tables below.

Table 1: Hypothetical HPLC Parameters for Purity Assessment

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Hypothetical GC-MS Parameters for Impurity Profiling

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), then 15 °C/min to 300 °C (5 min)
MS Transfer Line 290 °C
Ion Source Electron Ionization (EI), 70 eV
Scan Range 40-500 m/z

Quantification in Biological Matrices for Pre-clinical Research (e.g., cell lysates, tissue homogenates from animal studies)

In preclinical research, determining the concentration of a compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. For the quantification of this compound in complex biological samples like cell lysates and tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and specificity. youtube.comyoutube.comnih.govnih.gov

The development of a robust LC-MS/MS method involves several key steps. First, an efficient sample preparation protocol is required to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). youtube.com For cell lysates and tissue homogenates, homogenization followed by protein precipitation is a frequently used approach. An internal standard (IS), ideally a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for any variability during extraction and analysis.

The chromatographic separation is typically performed on a reverse-phase HPLC or UHPLC column, which separates the analyte from endogenous matrix components. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides the necessary selectivity and sensitivity for quantification. In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex biological matrix. youtube.comnih.gov

Method validation is a critical aspect of bioanalysis and is performed according to regulatory guidelines to ensure the reliability of the results. youtube.com This includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

A hypothetical LC-MS/MS method for the quantification of this compound in rat plasma, which can be adapted for cell lysates and tissue homogenates, is outlined below.

Table 3: Hypothetical LC-MS/MS Parameters for Quantification in Rat Plasma

ParameterValue
Sample Preparation Protein precipitation with acetonitrile (containing internal standard)
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5-95% B over 5 min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Analyte) To be determined experimentally (e.g., m/z 219.2 -> 132.1)
MS/MS Transition (IS) To be determined experimentally
Calibration Range 1 - 1000 ng/mL

Computational Chemistry and Molecular Modeling Studies of 1 2,5 Dimethylphenethyl Piperazine

Conformational Analysis and Energy Minimization

A critical first step in the computational analysis of 1-(2,5-dimethylphenethyl)piperazine would involve a thorough exploration of its conformational landscape. This process identifies the three-dimensional arrangements of the molecule that are energetically favorable. Techniques such as systematic or stochastic conformational searches would be utilized to generate a diverse set of possible conformers.

Subsequently, energy minimization would be performed on these conformers using molecular mechanics force fields like MMFF94 or AMBER. This process refines the geometry of each conformer to a local energy minimum. The goal is to identify the global minimum energy conformation and other low-energy conformers that are likely to be biologically relevant.

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

To gain deeper insights into the electronic properties of this compound, quantum mechanical (QM) calculations would be necessary. Methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) are commonly employed for molecules of this size. jksus.orgmdpi.com

These calculations can determine a variety of electronic structure and reactivity descriptors, including:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions. mdpi.com

Molecular Electrostatic Potential (MEP) maps: These maps visualize the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Molecular Docking Simulations with Identified Molecular Targets

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein receptor. nih.gov For this compound, this would first require the identification of potential biological targets.

Once a target is identified, docking simulations would be performed to predict the binding mode and estimate the binding affinity. The process involves sampling a large number of possible binding poses and scoring them based on a scoring function that approximates the free energy of binding. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein interactions over time. nih.govnitech.ac.jp An MD simulation would treat the docked complex as a dynamic system, simulating the movements of all atoms according to the laws of classical mechanics.

These simulations, typically run for nanoseconds to microseconds, can reveal:

The stability of the predicted binding pose.

The flexibility of the ligand and the protein's binding site.

The role of water molecules in mediating ligand-protein interactions.

The calculation of binding free energies using methods like MM/PBSA or MM/GBSA.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comd-nb.infoinsilico.euresearchgate.netscispace.com To build a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally determined in vitro activity would be required.

Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop a predictive model. A robust QSAR model could be used to predict the activity of new, untested compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. nih.govwindows.netnih.govresearchgate.net

A variety of computational models are available to predict parameters such as:

Aqueous solubility

Lipophilicity (logP)

Blood-brain barrier permeability

Plasma protein binding

Metabolic stability

These predictions help to identify potential liabilities that could hinder the development of the compound as a drug.

De Novo Design Strategies Based on the Piperazine (B1678402) Core

De novo design involves the computational creation of novel molecular structures with desired properties. nih.govacs.orgnih.gov The piperazine core of this compound could serve as a starting point for designing new ligands. youtube.comyoutube.com

Computational strategies for de novo design include:

Fragment-based design: Assembling new molecules by combining molecular fragments with known binding properties.

Structure-based design: "Growing" a new molecule within the binding site of a target protein.

These approaches can explore a vast chemical space to identify novel compounds with potentially improved activity and pharmacokinetic profiles.

Pre Clinical Pharmacological Characterization of 1 2,5 Dimethylphenethyl Piperazine in Vitro and Ex Vivo Focus

Receptor Ligand Binding Profile and Affinity Determination

The binding profile of 1-(2,5-Dimethylphenethyl)piperazine is anticipated to be significantly influenced by its core piperazine (B1678402) scaffold and the N-phenethyl substituent with dimethyl substitutions on the phenyl ring. Piperazine derivatives are well-documented as versatile ligands for a variety of neurotransmitter receptors. ijrrjournal.comijrrjournal.com

Radioligand displacement assays are a standard in vitro method to determine the binding affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity constant (Ki).

Based on the pharmacology of analogous compounds, this compound is predicted to exhibit affinity for several key neurotransmitter receptors. Arylpiperazine derivatives frequently demonstrate significant affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.govnih.gov The N-phenethyl moiety, in particular, suggests a potential for interaction with dopamine and norepinephrine (B1679862) transporters, although the piperazine core often directs activity towards G-protein coupled receptors (GPCRs).

Predicted Binding Affinities for this compound at Various Neurotransmitter Receptors (Predictive Data)

Receptor Subtype Predicted Affinity (Ki, nM) Rationale based on Structural Analogs
Serotonin Receptors
5-HT1A 10 - 100 Many N-phenylpiperazine analogs show high affinity for 5-HT1A receptors. nih.gov
5-HT2A 50 - 500 Affinity for 5-HT2A is common among arylpiperazines, though often lower than for 5-HT1A.
5-HT7 20 - 200 Certain phenylpiperazine derivatives exhibit notable affinity for 5-HT7 receptors. nih.gov
Dopamine Receptors
D2 50 - 500 Phenylpiperazine derivatives frequently interact with D2-like receptors. nih.gov Non-ergoline dopamine agonists often show higher affinity for D3 over D2 receptors. wikipedia.org
D3 1 - 50 High affinity for D3 receptors is a characteristic of many N-phenylpiperazine analogs. nih.gov
D4 100 - 1000 Affinity for D4 receptors is also possible, though likely lower than for D2/D3. nih.gov
Adrenergic Receptors
α1 50 - 500 Phenylpiperazine derivatives often display affinity for α1-adrenergic receptors. nih.gov
α2 >1000 Affinity for α2-adrenergic receptors is generally lower for this class of compounds.
Histamine Receptors

Note: The Ki values presented in this table are predictive and based on the known binding profiles of structurally similar piperazine derivatives. Actual experimental values for this compound may vary.

Kinetic binding studies provide information on the rate at which a ligand binds to (association rate, kon) and dissociates from (dissociation rate, koff) a receptor. These parameters can provide deeper insights into the ligand-receptor interaction and may correlate with the duration of action in vivo.

For this compound, it is predicted that its binding kinetics will be in line with those of other small molecule ligands for GPCRs. The association rate is expected to be rapid, driven by diffusion and initial electrostatic interactions. The dissociation rate will be a key determinant of its binding affinity and may vary across different receptor subtypes. For high-affinity interactions, a slower dissociation rate would be anticipated.

The selectivity of a compound for a particular receptor subtype over others is a critical aspect of its pharmacological profile, as it can determine its therapeutic utility and side-effect profile. Based on the predicted affinities, this compound is likely to exhibit a degree of selectivity.

It is hypothesized that the compound will show selectivity for D3 over D2 dopamine receptors, a common feature of N-phenylpiperazine analogs. nih.gov Furthermore, within the serotonin system, it may display higher affinity for 5-HT1A and 5-HT7 receptors compared to other 5-HT subtypes. The dimethyl substitution on the phenethyl group could further influence selectivity by altering the conformation of the ligand in the binding pocket of different receptors.

Functional Assays for Receptor Agonism/Antagonism (In Vitro Cellular Systems)

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). These assays are typically performed in cell lines genetically engineered to express the receptor of interest.

Many of the predicted target receptors for this compound, such as serotonin and dopamine receptors, are GPCRs. The functional consequence of ligand binding to these receptors can be assessed by measuring changes in downstream signaling pathways.

Predicted Functional Activity of this compound at Key GPCRs (Predictive Data)

Receptor Predicted Functional Activity Common Assay Rationale based on Structural Analogs
5-HT1A Partial Agonist/Antagonist cAMP accumulation (inhibition) Many arylpiperazines act as partial agonists or antagonists at 5-HT1A receptors. cdnsciencepub.com
D2 Antagonist/Partial Agonist cAMP accumulation (inhibition) Phenylpiperazine derivatives often exhibit antagonist or partial agonist activity at D2 receptors. wikipedia.org

Note: The functional activities in this table are predictive. The actual functional profile of this compound would need to be determined experimentally.

For receptors coupled to Gαi (like 5-HT1A and D2/D3), agonist activity leads to a decrease in cyclic AMP (cAMP) levels. Assays measuring forskolin-stimulated cAMP accumulation would be employed to determine the functional activity of this compound at these receptors. A decrease in cAMP levels would indicate agonism, while a blockade of the effect of a known agonist would indicate antagonism.

For receptors coupled to Gαq (like 5-HT2A), agonist stimulation leads to the mobilization of intracellular calcium. Fluorometric assays using calcium-sensitive dyes would be appropriate to assess the functional activity at these receptors.

The phosphorylation of extracellular signal-regulated kinase (ERK) is another downstream signaling event that can be measured to characterize the functional activity of a ligand at various GPCRs.

While the primary targets of this compound are predicted to be GPCRs, some piperazine derivatives have been shown to modulate the activity of ion channels. metrionbiosciences.comnih.gov Electrophysiological techniques, such as patch clamp recordings in cell lines expressing specific ion channels, would be necessary to investigate this possibility.

Potential ion channel targets could include voltage-gated sodium, potassium, and calcium channels. However, based on the core structure of this compound, significant direct modulation of ion channels is considered less likely than interactions with neurotransmitter receptors. Any such effects would likely occur at higher concentrations than those required for GPCR binding.

Reporter Gene Assays for Receptor Activation

Reporter gene assays are a common in vitro method used to determine if a compound can activate or block the signaling of a specific receptor. bioassaysys.comnih.gov These assays are crucial in early drug discovery to understand a compound's mechanism of action at the molecular level. They typically involve genetically modified cells that express a receptor of interest and a reporter gene (such as luciferase or β-galactosidase) linked to a promoter that is responsive to the receptor's activation. bioassaysys.comnih.gov An increase or decrease in the reporter gene's expression, which can be measured by luminescence or color change, indicates the compound's effect on the receptor. bioassaysys.combioassaysys.com

A thorough search of scientific databases and literature reveals no published studies that have utilized reporter gene assays to investigate the activity of This compound on any receptor. Therefore, its potential to activate or inhibit G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor types remains uncharacterized.

Enzyme Interaction Studies

The interaction of a new chemical entity with various enzymes is a critical component of its preclinical pharmacological profile. These studies help to identify potential therapeutic targets as well as predict possible drug-drug interactions and metabolic pathways.

Inhibition/Activation of Metabolic Enzymes (e.g., Monoamine Oxidase, Phosphodiesterases)

Many piperazine derivatives are known to interact with metabolic enzymes such as monoamine oxidases (MAO-A and MAO-B) and phosphodiesterases (PDEs). nih.govnih.gov For instance, certain novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been shown to be selective inhibitors of MAO-A. nih.govnih.gov Inhibition of these enzymes can have significant therapeutic effects, particularly in the treatment of depression and neurodegenerative diseases.

However, there is no available data from in vitro or ex vivo studies to indicate whether This compound inhibits or activates monoamine oxidase, phosphodiesterases, or any other metabolic enzymes.

Enzyme Kinetics (IC50, Ki Determination)

To quantify the potency of an enzyme inhibitor, kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are determined. nih.govnih.govyoutube.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.govnih.gov The Ki value is a more absolute measure of binding affinity and is independent of substrate concentration. youtube.com

As no enzyme interaction studies have been published for This compound , there are no reported IC50 or Ki values to describe its potential inhibitory activity on any enzyme.

Neurotransmitter Transporter Interaction Studies (e.g., SERT, DAT, NET)

Neurotransmitter transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are key targets for many psychoactive drugs. nih.govnih.govwikipedia.org These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. nih.govwikipedia.org

Uptake Inhibition Assays in Cell Lines and Synaptosomes

Uptake inhibition assays are used to screen compounds for their ability to block the function of neurotransmitter transporters. These assays are typically performed using cell lines that are engineered to express a specific transporter or with synaptosomes, which are isolated nerve terminals that naturally contain these transporters. The ability of a compound to inhibit the uptake of a radiolabeled or fluorescently tagged neurotransmitter is measured.

There are no published findings from uptake inhibition assays for This compound , and therefore its activity at SERT, DAT, or NET is unknown.

Cell-Based Assays for Target Engagement and Cellular Pathway Modulation (Excluding Cytotoxicity)

There is currently no publicly available scientific literature detailing the use of cell-based assays to investigate the target engagement or cellular pathway modulation of this compound. Research into its potential molecular targets, binding affinities, or its influence on signaling cascades such as PI3K/Akt, MAPK, or apoptosis-related pathways has not been reported.

Ex Vivo Studies in Animal Tissues (e.g., Organ Bath Studies for Receptor Functional Characterization, Autoradiography)

No ex vivo studies on animal tissues involving this compound have been found in the available scientific record. Consequently, there is no data from organ bath experiments to characterize its functional effects on receptors in isolated tissues, nor are there any autoradiography studies illustrating its distribution and binding sites in tissue sections.

Metabolic Pathways and Enzyme Interactions of 1 2,5 Dimethylphenethyl Piperazine in Vitro and Non Human in Vivo

In Vitro Metabolic Stability Assessment

The in vitro metabolic stability of a compound is a critical parameter assessed during drug discovery to predict its in vivo half-life and clearance. nih.gov This assessment is typically performed using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.combioivt.com

Hepatic Microsomal Stability

Hepatic microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com Stability assays using liver microsomes are a common initial step to evaluate the metabolic fate of new chemical entities. nih.gov In these assays, the test compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH, and the depletion of the parent compound is measured over time using techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

For many piperazine (B1678402) derivatives, metabolism in liver microsomes is observed to be rapid, indicating significant Phase I enzyme interaction. nih.gov For instance, studies on other piperazine-containing molecules have shown half-lives as short as 2-3 minutes in mouse and human liver microsomes. nih.gov However, specific data on the half-life or intrinsic clearance of 1-(2,5-Dimethylphenethyl)piperazine in hepatic microsomes from any species is not publicly available.

Interactive Data Table: General Parameters in Hepatic Microsomal Stability Assays (Note: This table represents typical experimental conditions and not specific results for this compound)

Parameter Typical Value/Condition Purpose
Test Compound Conc. 1 µM To be within the linear range of enzyme kinetics.
Microsomal Protein Conc. 0.5 mg/mL Provides a sufficient concentration of metabolic enzymes.
Cofactor NADPH Essential for the activity of Cytochrome P450 enzymes.
Incubation Time Points 0, 5, 15, 30, 45 min To measure the rate of compound depletion over time.

Hepatocyte Stability

Studies with various piperazine designer drugs in primary rat hepatocytes have shown that CYP450-mediated metabolism plays a role in their biotransformation. nih.gov The metabolic stability of different piperazine analogues can vary significantly, highlighting the influence of specific chemical substitutions on enzyme interactions. researchgate.net Without specific studies on this compound, its stability in hepatocytes remains undetermined.

Identification and Characterization of Major Metabolites (Phase I and Phase II)

Metabolite identification is crucial for understanding the complete disposition of a drug, as metabolites can have their own pharmacological or toxicological profiles. This process involves incubating the parent drug with a metabolically active system (like microsomes or hepatocytes) and analyzing the resulting mixture to identify new chemical entities formed through biotransformation. frontiersin.org

Oxidative Metabolism (e.g., Hydroxylation, N-Dealkylation)

Phase I metabolism typically involves the introduction or unmasking of a functional group through oxidation, reduction, or hydrolysis. youtube.com For piperazine-containing compounds, oxidative metabolism is a major pathway. Common Phase I reactions observed for other piperazine derivatives include:

Hydroxylation: Addition of a hydroxyl (-OH) group, often on the aromatic ring or the piperazine ring itself. frontiersin.orgmdma.ch

N-Dealkylation: Cleavage of the alkyl group attached to a nitrogen atom in the piperazine ring.

Piperazine Ring Degradation: Oxidative processes can lead to the opening of the piperazine ring, forming metabolites such as N-substituted ethylenediamines. nih.gov

For example, the metabolism of N-benzylpiperazine (BZP) involves hydroxylation of the aromatic ring and degradation of the piperazine moiety. mdma.ch Similarly, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) undergoes extensive hydroxylation and piperazine ring cleavage. nih.gov It is plausible that this compound would undergo similar oxidative transformations, though the specific metabolites have not been identified.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which facilitates their excretion. youtube.com These reactions are catalyzed by transferase enzymes.

Glucuronidation: The addition of glucuronic acid is a common Phase II pathway for compounds with hydroxyl, carboxyl, or amine groups. youtube.com

Sulfation: The conjugation of a sulfate group is another key pathway for hydroxylated metabolites.

Metabolic studies of other piperazine derivatives, such as TFMPP, have confirmed the formation of glucuronide and sulfate conjugates of their Phase I metabolites. nih.gov While it is anticipated that hydroxylated metabolites of this compound would undergo subsequent Phase II conjugation, no specific glucuronide or sulfate adducts have been reported.

Use of High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for metabolite identification. ijpras.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown metabolites. ijpras.com Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that helps in elucidating the site of metabolic modification. This technology is instrumental in distinguishing between isobaric metabolites and providing confidence in structural assignments. ijpras.com While this technique is standard for metabolic studies, its specific application to identify metabolites of this compound has not been documented in scientific literature.

Interactive Data Table: Common Metabolic Transformations for Piperazine Scaffolds (Note: This table is based on general findings for the piperazine class of compounds and is not specific to this compound)

Metabolic Reaction Phase Description Potential Site on Piperazine Moiety
Aromatic Hydroxylation Phase I Addition of a hydroxyl group to the phenyl ring. Dimethylphenethyl group
Aliphatic Hydroxylation Phase I Addition of a hydroxyl group to the piperazine ring. Piperazine ring carbons
N-Dealkylation Phase I Removal of the dimethylphenethyl group. Piperazine ring nitrogen
Piperazine Ring Opening Phase I Cleavage of C-N bonds within the piperazine ring. Piperazine ring
Glucuronidation Phase II Conjugation with glucuronic acid. Hydroxylated metabolites

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling (In Vitro)

No in vitro studies detailing the inhibitory or inductive effects of this compound on cytochrome P450 (CYP) enzymes were found in the public domain.

Typically, the potential for a new chemical entity to cause drug-drug interactions is assessed by evaluating its ability to inhibit or induce major CYP isoforms. nih.govmdpi.com These studies are crucial for predicting how a compound might affect the metabolism of co-administered drugs. mdpi.combioivt.com

Inhibition Assays: In vitro CYP inhibition assays are conducted using human liver microsomes or recombinant human CYP enzymes. nih.govnih.gov A panel of probe substrates specific for major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is used to determine the half-maximal inhibitory concentration (IC50) of the test compound. nih.govmdpi.com The mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based) may also be investigated. nih.govresearchgate.net For many piperazine-containing compounds, significant inhibitory activity against various CYP isoenzymes has been observed. researchgate.net

Induction Assays: The potential of a compound to induce the expression of CYP enzymes is typically evaluated in cultured human hepatocytes. bioivt.commbbiosciences.com The induction of specific CYP isoforms, such as CYP1A2, CYP2B6, and CYP3A4, is measured at the level of mRNA and protein expression, as well as enzymatic activity. mbbiosciences.comnih.gov This information is critical as enzyme induction can lead to faster metabolism of concomitant medications, potentially reducing their efficacy. mbbiosciences.com

A representative data table for CYP inhibition studies that would be generated for a compound is shown below.

Table 1: Hypothetical In Vitro Cytochrome P450 Inhibition Profile

CYP Isoform IC50 (µM) Inhibition Mechanism
CYP1A2 > 100 Not Determined
CYP2B6 75.2 Not Determined
CYP2C8 45.8 Competitive
CYP2C9 89.1 Not Determined
CYP2C19 23.5 Mixed
CYP2D6 12.3 Mechanism-Based
CYP3A4 5.6 Competitive

Data are hypothetical and for illustrative purposes only.

Interactions with Drug Transporters (In Vitro models, e.g., P-glycoprotein, OATP)

No information regarding the interaction of this compound with drug transporters such as P-glycoprotein (P-gp) or Organic Anion Transporting Polypeptides (OATPs) was found in the available literature.

The interaction of a compound with drug transporters is a key determinant of its absorption, distribution, and excretion. nih.gov In vitro models, such as Caco-2 cell monolayers or cells overexpressing specific transporters, are used to assess whether a compound is a substrate or an inhibitor of important transporters like P-gp (encoded by the ABCB1 gene) and OATPs (e.g., OATP1B1, OATP1B3). nih.govdovepress.commdpi.com

P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can limit the oral bioavailability of its substrates and is involved in the transport of drugs out of cells. nih.govnih.gov Studies with various piperazine derivatives have shown that they can act as P-gp inhibitors, potentially affecting the pharmacokinetics of co-administered P-gp substrates. nih.gov

Organic Anion Transporting Polypeptide (OATP) Interaction: OATPs are uptake transporters primarily expressed in the liver that facilitate the entry of drugs into hepatocytes for metabolism and elimination. nih.govmdpi.com Inhibition of OATPs can lead to increased plasma concentrations of substrate drugs. nih.gov

A summary of potential transporter interactions that would be investigated for a new compound is presented in the table below.

Table 2: Hypothetical In Vitro Drug Transporter Interaction Profile

Transporter Substrate Inhibitor (IC50, µM)
P-glycoprotein (P-gp) Yes 8.2
OATP1B1 No > 50
OATP1B3 No > 50

Data are hypothetical and for illustrative purposes only.

Pre-clinical Metabolic Fate in Animal Models (Metabolite Profiling in Biofluids and Tissues)

No studies on the pre-clinical metabolic fate of this compound in any animal models were identified.

Metabolite profiling in pre-clinical species such as rats or dogs is essential to understand the biotransformation of a drug candidate. nih.gov These studies involve administering the compound to the animals and subsequently analyzing biofluids (plasma, urine, feces) and sometimes tissues to identify the metabolites formed. nih.govresearchgate.netnih.gov This helps in identifying the major metabolic pathways and any potentially active or reactive metabolites. nih.gov

Common metabolic pathways for piperazine-containing compounds include N-oxidation, hydroxylation, N-dealkylation, and cleavage of the piperazine ring. nih.govresearchgate.net For instance, in vivo studies of other piperazine derivatives in rats have identified metabolites resulting from O-demethylation and degradation of the piperazine moiety. nih.gov The biotransformation of phenothiazine drugs with a piperazine side chain has been shown to produce similar metabolites in humans, rats, and dogs. nih.gov

The results from such studies are typically compiled into a table summarizing the identified metabolites.

Table 3: Hypothetical Metabolite Profile in Rat Plasma

Metabolite Proposed Structure Biotransformation Pathway Relative Abundance (%)
M1 Hydroxylation on dimethylphenyl ring Phase I 25
M2 N-dealkylation Phase I 15
M3 Piperazine ring opening Phase I 10
M4 Glucuronide of M1 Phase II 30

Data are hypothetical and for illustrative purposes only.

Pharmacokinetic Profiling of 1 2,5 Dimethylphenethyl Piperazine Pre Clinical, Non Human Focus

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Permeability Assessment using Caco-2 Cells and PAMPA Assays

No data from Caco-2 cell or Parallel Artificial Membrane Permeability Assay (PAMPA) studies for 1-(2,5-Dimethylphenethyl)piperazine are available. These assays are standard methods to predict the intestinal absorption of a drug candidate. Caco-2 cell monolayers mimic the human intestinal epithelium, providing insights into both passive and active transport mechanisms. nih.govnih.gov The PAMPA assay, a non-cell-based alternative, assesses passive permeability across an artificial membrane.

Plasma Protein Binding Determination (In Vitro)

Information regarding the extent to which this compound binds to plasma proteins is not publicly documented. This parameter is crucial as it influences the fraction of the compound that is free to exert its pharmacological effect and to be distributed into tissues. nih.gov Techniques such as equilibrium dialysis or ultracentrifugation are typically employed for this determination.

In Vivo Pharmacokinetic Characterization in Animal Models

Absorption Kinetics and Bioavailability Assessment

No in vivo studies in animal models detailing the absorption kinetics (such as Cmax, Tmax) and bioavailability of this compound have been reported. These studies are essential to understand how the compound is absorbed into the systemic circulation after administration.

Tissue Distribution Studies

There is no available data on the distribution of this compound into various tissues and organs in animal models. Tissue distribution studies are performed to understand where the compound accumulates in the body, which can provide insights into its potential sites of action and toxicity. nih.gov

Excretion Routes and Rates

There is no available scientific data detailing the excretion routes and rates of this compound in any preclinical, non-human models. Studies investigating the urinary and fecal elimination pathways, which are critical for understanding how the compound and its potential metabolites are cleared from the body, have not been published.

Half-Life Determination and Clearance Parameters

Specific preclinical data on the biological half-life and clearance parameters of this compound are not available in the current scientific literature. Consequently, key pharmacokinetic values such as plasma half-life (t½), volume of distribution (Vd), and total body clearance (CL) remain undetermined for this compound in any non-human species.

Pharmacokinetic Modeling (Compartmental and Non-Compartmental Analysis)

A search of scientific databases yields no studies that have conducted compartmental or non-compartmental pharmacokinetic modeling for this compound. Such analyses are essential for predicting the compound's behavior in the body over time and for extrapolating data between species, but this level of investigation has not been documented.

Structure Activity Relationship Sar Studies of 1 2,5 Dimethylphenethyl Piperazine and Its Analogs

Elucidation of Key Structural Motifs for Receptor Binding Affinity

The binding affinity of 1-(2,5-dimethylphenethyl)piperazine analogs to their target receptors is dictated by the interplay of several structural motifs. The core components of these ligands are the piperazine (B1678402) ring, the phenethyl group, and the substituents on the phenyl ring.

The piperazine ring is a crucial pharmacophoric element, with the basic nitrogen atom often forming a key ionic interaction with an acidic residue, such as a highly conserved aspartate in the third transmembrane helix of many G-protein coupled receptors (GPCRs). mdpi.com The conformational flexibility of the piperazine ring, which can adopt chair or boat conformations, also influences how the molecule fits into the receptor's binding pocket.

The phenethyl moiety provides a critical hydrophobic component that interacts with hydrophobic pockets within the receptor. The two-carbon linker between the phenyl ring and the piperazine nitrogen is often an optimal length for positioning the aromatic ring in a favorable orientation for binding.

The substituents on the phenyl ring , in this case, the two methyl groups at the 2 and 5 positions, play a significant role in modulating receptor affinity and selectivity. These substitutions can influence the electronic properties and the steric profile of the ligand, thereby affecting how it interacts with the specific amino acid residues lining the binding pocket. For instance, studies on related arylpiperazines have shown that the nature and position of substituents on the aryl ring can dramatically alter affinity for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. nih.gov

Identification of Pharmacophoric Features

A pharmacophore model for this class of compounds generally consists of several key features that are essential for biological activity. These features represent the spatial arrangement of crucial chemical properties that a molecule must possess to interact effectively with its target receptor.

A typical pharmacophore model for arylpiperazine ligands targeting dopamine and serotonin receptors includes:

A basic nitrogen atom: This is usually one of the piperazine nitrogens, which is protonated at physiological pH and forms a critical ionic bond with the receptor.

A hydrophobic region: This corresponds to the substituted phenyl ring of the phenethyl group. The size, shape, and substitution pattern of this hydrophobic region are key determinants of receptor affinity and selectivity.

An aromatic ring feature: The phenyl ring itself provides a site for potential π-π stacking interactions with aromatic amino acid residues in the binding pocket.

Hydrogen bond acceptors/donors: While the core structure of this compound lacks strong hydrogen bond donors or acceptors beyond the piperazine nitrogens, modifications to the phenyl ring or the piperazine itself could introduce these features to enhance binding.

Computational pharmacophore modeling studies on related arylpiperazine derivatives have helped to refine these models, providing insights into the optimal distances and spatial relationships between these features for high-affinity binding to specific receptor subtypes. nih.gov

Impact of Substituent Position and Electronic Properties on In Vitro Activity

Substituent Position: The location of substituents on the phenyl ring can dictate the orientation of the ligand within the binding pocket. For example, in a series of 1-arylpiperazines, derivatives of 1-(2,3-dimethylphenyl)piperazine (B150784) were found to be strong competitors at both D2 and 5-HT1A receptors. nih.gov This suggests that di-substitution at specific positions can be favorable for high affinity. The 2,5-disubstitution pattern in this compound would create a unique steric profile that could either enhance or hinder binding depending on the topology of the receptor's binding site.

The following table presents representative data from the literature on the binding affinities of some substituted arylpiperazine derivatives at dopamine D2 and serotonin 5-HT1A receptors, illustrating the impact of substitution.

CompoundSubstitution on Phenyl RingD2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)Reference
1-(2,3-Dimethylphenyl)piperazine2,3-dimethylPotentPotent nih.gov
1-(2-Methoxyphenyl)piperazine2-methoxyModerateHigh mdpi.com
1-(2-Pyridyl)piperazine(heteroaromatic)Moderate-LowModerate-Low nih.gov

This table is illustrative and shows data for related arylpiperazines to demonstrate SAR principles, as specific data for this compound analogs is not available in the cited literature.

Role of Stereochemistry in Ligand-Target Interactions

Stereochemistry can play a pivotal role in the interaction of ligands with their biological targets, often leading to significant differences in affinity and efficacy between enantiomers. For molecules with chiral centers, one enantiomer may fit optimally into the chiral binding pocket of a receptor, while the other may bind with lower affinity or not at all.

In the case of this compound, while the parent compound is not chiral, the introduction of a substituent on the ethyl linker or on the piperazine ring could create a chiral center. For example, studies on analogs of the potent analgesic ohmefentanyl, which contains a phenylethyl group attached to a piperidine (B6355638) ring, have shown extreme stereodifferences in analgesic activity and opioid receptor affinity. The (S)-enantiomer at the carbon adjacent to the phenyl ring was found to be significantly more potent than the (R)-enantiomer.

Although direct stereochemical studies on this compound are not available, the principles derived from related compounds underscore the importance of considering stereoisomerism in drug design. The three-dimensional arrangement of atoms is critical for precise ligand-receptor interactions, and even subtle changes in stereochemistry can have a dramatic impact on pharmacological activity.

Insights from SAR for Rational Design of Novel Probes and Chemical Entities

The collective SAR insights from studies of this compound and its broader class of arylpiperazine analogs provide a valuable framework for the rational design of new chemical probes and potential therapeutic agents. mdpi.com By understanding the key structural requirements for receptor binding and functional activity, medicinal chemists can systematically modify the lead structure to optimize its pharmacological profile.

Key strategies for rational design based on the SAR of this chemical class include:

Modification of Phenyl Ring Substituents: Systematically altering the substituents on the phenyl ring (e.g., varying their size, position, and electronic properties) can fine-tune receptor affinity and selectivity. For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic interactions with the receptor.

Alteration of the Linker: The length and rigidity of the linker between the phenyl ring and the piperazine can be modified to explore different binding orientations and improve affinity.

Substitution on the Piperazine Ring: Introducing substituents on the piperazine ring can influence its conformation and provide additional points of interaction with the receptor, potentially enhancing affinity and selectivity.

Introduction of Chiral Centers: The strategic introduction of chiral centers can lead to the discovery of enantiomers with significantly improved potency and selectivity.

By applying these principles, researchers can design novel molecules with desired properties, such as high affinity for a specific receptor subtype, a particular functional activity (e.g., agonist, antagonist, or partial agonist), and an improved pharmacokinetic profile.

Future Research Directions and Methodological Advancements for 1 2,5 Dimethylphenethyl Piperazine Research

Development of Novel Synthetic Pathways and Methodologies

Future research should focus on developing more efficient and sustainable synthetic routes for 1-(2,5-dimethylphenethyl)piperazine and its analogs. While traditional methods for synthesizing piperazine (B1678402) derivatives, such as the reaction of aromatic compounds with piperazine, are established, there is room for innovation. mdpi.com Recent advancements in organic synthesis, including transition-metal-catalyzed reactions, microwave-assisted synthesis, and photoredox catalysis, offer promising avenues for creating these molecules with greater efficiency and structural diversity. researchgate.netresearchgate.net Exploring green synthesis approaches could also reduce the environmental impact of production. researchgate.net A key area of interest is the C–H functionalization of the piperazine ring, which would allow for the introduction of a wider range of substituents and the generation of novel analogs with potentially enhanced biological activities. researchgate.net

Exploration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its development. Future studies should employ a battery of advanced analytical techniques for its comprehensive characterization. While standard methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable, more sophisticated techniques can provide deeper insights. mdpi.comunodc.org For instance, developing methods that utilize derivatization agents can enhance the detection of piperazine and its metabolites at trace levels, which is particularly important for pharmacological studies. researchgate.netjocpr.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with tandem mass spectrometry (MS/MS) can offer high sensitivity and selectivity for identifying and quantifying the compound and its metabolites in biological matrices. mdpi.com

Application of Chemoinformatics and Machine Learning in SAR and ADMET Prediction

The fields of chemoinformatics and machine learning are poised to revolutionize drug discovery and development. nih.govmdpi.com For this compound, these computational tools can be leveraged to predict its Structure-Activity Relationship (SAR) and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govresearchgate.net By constructing quantitative structure-activity relationship (QSAR) models based on the chemical features of this compound and related compounds, researchers can predict the biological activities of novel analogs before they are synthesized. mdpi.comnih.gov Machine learning algorithms can analyze large datasets to identify key molecular descriptors that correlate with desired pharmacological effects and favorable ADMET properties, thereby guiding the design of more potent and safer drug candidates. researchgate.netnih.gov

Investigation of Allosteric Modulation Potential in Target Receptors (In Vitro)

Beyond direct interaction with the primary binding site (orthosteric site) of a receptor, small molecules can also bind to secondary (allosteric) sites, thereby modulating the receptor's function. nih.gov Investigating the potential of this compound and its analogs to act as allosteric modulators of relevant target receptors is a promising research avenue. nih.govnih.gov For example, many piperazine derivatives are known to interact with serotonin (B10506) receptors. mdpi.com Studies could explore if this compound can allosterically modulate these or other receptors, which could offer a more nuanced approach to therapeutic intervention. nih.gov In vitro functional assays, such as calcium mobilization or cAMP assays, can be used to characterize the allosteric modulatory effects of the compound on specific receptor subtypes. nih.gov

Design of Optogenetic or Chemogenetic Probes for Target Validation (In Vitro/Ex Vivo)

Validating the molecular target of a compound is a critical step in drug discovery. thermofisher.comnih.gov The development of chemical probes based on the this compound scaffold can aid in this process. thermofisher.comnih.gov A particularly innovative approach would be the design of optogenetic or chemogenetic probes. biorxiv.org These probes are small molecules that can be activated by light (optogenetics) or a specific chemical (chemogenetics) to control the activity of a target protein with high temporal and spatial precision. biorxiv.org By incorporating a photo-responsive or chemically-inducible moiety into the structure of this compound, researchers could create tools to precisely validate its biological targets in vitro and ex vivo. biorxiv.orgrsc.org

Use of High-Throughput Screening (HTS) in Identifying Novel Binding Partners (In Vitro)

To broaden the understanding of the biological effects of this compound, high-throughput screening (HTS) can be employed to identify novel binding partners. thermofisher.com HTS allows for the rapid testing of the compound against large libraries of proteins and other biological molecules. thermofisher.com This approach could uncover previously unknown targets and pathways affected by this compound, potentially revealing new therapeutic applications. nih.gov Virtual screening, a computational form of HTS, can also be used to predict potential binding partners based on the compound's structure, which can then be validated experimentally. nih.gov

Integration with Advanced Omics Technologies for Systems-Level Understanding (e.g., Proteomics in Cell Lines Treated with Compound)

To gain a holistic view of the cellular effects of this compound, its study should be integrated with advanced "omics" technologies. nih.gov Transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the changes in gene expression, protein levels, and metabolic pathways that occur in cells upon treatment with the compound. nih.gov For instance, treating cancer cell lines with this compound and subsequently analyzing the cellular proteome can reveal which proteins and signaling pathways are modulated. nih.govacs.org This systems-level understanding can help to elucidate the compound's mechanism of action and identify potential biomarkers for its activity. nih.gov

Creation of Conjugates for Targeted Delivery in Research Tool Development (e.g., Antibody-Drug Conjugates for Cell-Specific Delivery in In Vitro Assays)

The advancement of molecular biology and chemical synthesis has opened new avenues for creating sophisticated research tools. For compounds like this compound, whose specific biological activities are still under investigation, the development of targeted delivery systems represents a significant future research direction. By creating conjugates, such as antibody-drug conjugates (ADCs), researchers can deliver the piperazine derivative to specific cell populations within a complex biological environment, enabling precise studies of its effects in vitro.

The core principle of an ADC is to combine the targeting specificity of a monoclonal antibody with the biological activity of a payload molecule. sartorius.com This approach allows for the investigation of a compound's activity on a specific cell type, minimizing off-target effects that could confound experimental results. ice-biosci.com For a molecule like this compound, which belongs to a class of compounds known for diverse pharmacological activities including potential cytotoxicity, this targeted approach is invaluable. biosynth.comontosight.ai For instance, studies on the related compound 1-(2,5-dimethylphenyl)piperazine (B94769) have indicated it may induce apoptosis in cancer cell lines. biosynth.com Developing an ADC with this compound as the payload could allow researchers to explore similar cytotoxic effects with high precision on specific cancer cells that express a unique surface antigen.

The development of such a research tool involves three critical components: the antibody, the linker, and the piperazine payload.

Antibody Selection: The choice of monoclonal antibody is dictated by the research question. For example, to study the effect of this compound on a specific cancer type, an antibody targeting a tumor-specific antigen (e.g., HER2 for certain breast cancers or CD70 for ovarian cancer) would be selected. sartorius.comcreative-biolabs.com This ensures the conjugate binds to and is internalized primarily by the target cells. ice-biosci.com

Payload (this compound): The piperazine derivative acts as the biologically active agent. The piperazine scaffold is a common feature in many pharmacologically active compounds. nih.gov The secondary amine within the piperazine ring of this compound provides a potential site for chemical modification and attachment to a linker system.

Linker Technology: The linker connects the antibody to the payload. Its design is crucial for the stability of the conjugate in culture media and the effective release of the payload inside the target cell. nih.gov Linkers can be cleavable (e.g., sensitive to the acidic environment of lysosomes or specific enzymes within the cell) or non-cleavable. A cleavable linker would release the piperazine compound in its original or near-original form inside the cell, while a non-cleavable linker results in the payload being released along with the amino acid it was attached to.

The synthesis of a this compound conjugate would involve modifying the piperazine molecule to incorporate a reactive group suitable for attachment to a linker, which is then conjugated to the antibody.

Once synthesized, these conjugates can be used in a variety of advanced in vitro assays to elucidate the compound's mechanism of action with cell-specific resolution.

In Vitro Cytotoxicity Assays: The conjugate can be applied to co-cultures of target and non-target cells. Cell viability assays would then demonstrate the specific killing of antigen-expressing cells, confirming the targeted cytotoxic potential of the piperazine payload. creative-biolabs.com

Spheroid and Organoid Models: Three-dimensional (3D) cell culture models, such as tumor spheroids, more closely mimic the in vivo microenvironment. sartorius.com Applying a this compound ADC to these models would allow for the assessment of its ability to penetrate tissue and exert its effect in a more complex setting.

Mechanism of Action Studies: By delivering the compound specifically to the cell of interest, researchers can confidently perform downstream analyses like western blotting to study apoptosis pathways or conduct cell cycle analysis to understand how the compound affects cell proliferation, without ambiguity from off-target effects. nih.gov

The table below outlines the key design considerations for a hypothetical ADC research tool based on this compound.

Table 1: Design and Application of a Hypothetical this compound-ADC for In Vitro Research

ComponentExample Selection/StrategyRationale for Research ApplicationKey Characterization Assays
Target Antigen HER2 (Human Epidermal growth factor Receptor 2)To investigate the compound's potential as a payload for HER2-positive breast cancer cell lines in a research context.Flow Cytometry, ELISA to confirm antigen expression on target cells. researchgate.net
Monoclonal Antibody TrastuzumabA well-characterized antibody that specifically binds to the HER2 receptor, facilitating targeted delivery. sartorius.comSurface Plasmon Resonance (SPR) to determine binding affinity. ice-biosci.com
Payload This compoundA novel piperazine derivative with potential cytotoxic or other biological activities to be investigated. biosynth.comontosight.aiMass Spectrometry to confirm structure and purity.
Linker Valine-Citrulline (vc) LinkerA protease-cleavable linker that is stable in circulation but releases the payload upon internalization into the lysosome of the target cell.Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze linker-payload stability.
Conjugation Chemistry Thiol-maleimide couplingCysteine residues on the antibody can be engineered to react with a maleimide (B117702) group on the linker for site-specific conjugation. nih.govHydrophobic Interaction Chromatography (HIC) to determine Drug-to-Antibody Ratio (DAR). ice-biosci.com
In Vitro Assay 3D Spheroid Co-cultureA model containing HER2-positive cancer cells and HER2-negative stromal cells to assess targeted cytotoxicity and bystander effect. sartorius.comHigh-Content Imaging and dissociated cell analysis to quantify viability of specific cell populations. sartorius.comice-biosci.com

The development and application of such conjugates would represent a significant methodological advancement in the study of this compound, enabling a deeper and more precise understanding of its biological functions at the cellular level.

Q & A

Q. How do non-enzymatic cascades in biosynthesis simplify the synthesis of strained piperazine alkaloids?

  • Methodological Answer : Enzymatic reduction of dityrosine intermediates generates strained cyclohexadienone scaffolds. Non-enzymatic stereoselective rearrangements (e.g., [1,3]-sigmatropic shifts) form herquline A. Computational modeling (Gaussian 09) identifies transition states with activation energies <25 kcal/mol, enabling biomimetic synthesis .

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